2-Thiono-4,6-dimethyltetrahydropyrimidin

Coordination chemistry Ligand design Cobalt complexes

2-Thiono-4,6-dimethyltetrahydropyrimidin, also indexed as 4,6-dimethyl-2(1H)-pyrimidinethione, 4,6-dimethylpyrimidine-2-thione, and 4,6-dimethyl-2-mercaptopyrimidine (CAS 22325-27-5; molecular formula C₆H₈N₂S; MW 140.21), is a heterocyclic thione belonging to the Biginelli-type dihydropyrimidine family. The compound exists as a thione–thiol tautomeric system; polar solvents and self-association shift the equilibrium toward the thione form, while in dilute nonpolar solvents the thiol form predominates.

Molecular Formula C6H12N2S
Molecular Weight 144.24 g/mol
Cat. No. B15135012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiono-4,6-dimethyltetrahydropyrimidin
Molecular FormulaC6H12N2S
Molecular Weight144.24 g/mol
Structural Identifiers
SMILESCC1CC(NC(=S)N1)C
InChIInChI=1S/C6H12N2S/c1-4-3-5(2)8-6(9)7-4/h4-5H,3H2,1-2H3,(H2,7,8,9)
InChIKeyCYAIPFCCRKIPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiono-4,6-dimethyltetrahydropyrimidin (CAS 22325-27-5): Core Identity and Procurement-Relevant Characteristics


2-Thiono-4,6-dimethyltetrahydropyrimidin, also indexed as 4,6-dimethyl-2(1H)-pyrimidinethione, 4,6-dimethylpyrimidine-2-thione, and 4,6-dimethyl-2-mercaptopyrimidine (CAS 22325-27-5; molecular formula C₆H₈N₂S; MW 140.21), is a heterocyclic thione belonging to the Biginelli-type dihydropyrimidine family [1]. The compound exists as a thione–thiol tautomeric system; polar solvents and self-association shift the equilibrium toward the thione form, while in dilute nonpolar solvents the thiol form predominates [2]. This tautomeric behavior underpins its distinct coordination chemistry and biological reactivity profile. The compound's melting point is 209–216 °C (dec.), and it is typically supplied as a yellow fine crystalline powder [1].

Why 2-Thiono-4,6-dimethyltetrahydropyrimidin Cannot Be Simply Replaced by Its 2-Oxo Analog or Unsubstituted Thione


Procurement decisions that treat 2-thioxo- and 2-oxo-tetrahydropyrimidines, or 4,6-dimethyl-substituted versus unsubstituted pyrimidine-2-thiones, as interchangeable risk undermining experimental outcomes across multiple application domains. The C=S moiety in the thione confers ambidentate N,S-chelation capability that the C=O analog lacks, leading to fundamentally different metal coordination geometries and complex stabilities [1]. Furthermore, the 4,6-dimethyl substitution pattern alters tautomeric equilibria, extraction kinetics, and biological target engagement compared to the unsubstituted pyrimidine-2-thione scaffold [2][3]. The quantitative evidence below demonstrates that these structural differences translate into measurable performance gaps in coordination chemistry, radiochemical separations, calcium channel pharmacology, and antiproliferative potency — gaps that cannot be bridged by simply adjusting stoichiometry or reaction conditions of the analog.

Quantitative Differentiation Evidence for 2-Thiono-4,6-dimethyltetrahydropyrimidin Against Closest Analogs


Coordination Isomerism: 4,6-Dimethylpyrimidine-2-thione Exhibits Cobalt(II) Halide Isomerism Absent in the 2-One Analog

The thione ligand 4,6-dimethylpyrimidine-2-thione forms CoL₂X₂ complexes (X = Cl or Br) that each exist in two distinct isomeric forms: a blue tetrahedral isomer involving N/S chelation, and a green isomer in which the metal ion occupies a distorted octahedral environment. This isomerism was explicitly not found for the cobalt(II) halide complexes of the direct 2-oxo analog, 4,6-dimethylpyrimidine-2-one, nor for 1-methylpyrimidine-2-one [1]. The differential coordination behavior is a direct consequence of the sulfur atom enabling four-membered N,S-chelate ring formation, a binding mode geometrically and electronically inaccessible to the oxygen-only analog [1].

Coordination chemistry Ligand design Cobalt complexes

Technetium-99m Extraction Efficiency: >95% Extraction with Pyrimidine-2-thione Derivatives vs. Negligible Extraction with Pyrimidine-2-one Analogs

In solvent extraction studies of technetium(III)-thiourea derivative complexes, pyrimidine-2-thione derivatives (including 4,6-dimethylpyrimidine-2-thione, Hdmpt) extracted more than 95% of technetium into the organic phase, whereas pyrimidine-2-one derivatives (including 4,6-dimethylpyrimidine-2-one, Hdmpo) extracted hardly any technetium [1]. Furthermore, the ligand substitution rate constants followed the order Hpt < Hmpt < Hdmpt, demonstrating that the 4,6-dimethyl substitution on the thione scaffold accelerates extraction kinetics relative to the unsubstituted and monomethyl analogs [1].

Radiopharmaceutical separations Technetium chemistry Ligand extraction

Calcium Channel Inhibition: Thio-Biginelli Adducts Are Significantly More Potent Than Corresponding Oxo- and Aza-Hybrids

A 2022 review of tetrahydropyrimidine biological activities explicitly states that thio-Biginelli adducts are significantly better calcium channel inhibitors compared to appropriate oxo- and aza-hybrids [1]. This class-level observation is consistent with earlier findings that 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives inhibit [³H]PN 200-110 (isradipine) binding to L-type calcium channels on rat skeletal muscle microsomes, a validated assay for calcium antagonistic potency [2]. The sulfur atom at position 2 is implicated in enhanced binding to the dihydropyridine receptor site relative to the oxygen-containing congeners.

Calcium channel blockers Biginelli compounds Cardiovascular pharmacology

Differential Antiproliferative Activity: Monastrol (Thioxo) Consistently More Active Than Oxo-Monastrol Across Seven Human Cancer Cell Lines

In a systematic head-to-head evaluation, monastrol (1a, the 2-thioxo derivative) and its direct oxo-analog oxo-monastrol (1b) were compared across seven human cancer cell lines. For all evaluated cell lines except HT-29, monastrol demonstrated superior antiproliferative activity compared to its oxo-analogue, underscoring the critical role of the sulfur atom for antiproliferative potency [1]. Furthermore, the 3,4-methylenedioxy thio-derivative (6a) was approximately more than 30 times more potent than monastrol itself against the HT-29 colon cancer line, indicating that the thioxo pharmacophore can be further potentiated through aryl substitution [1].

Anticancer agents Eg5 kinesin inhibition Biginelli compounds

Metal Complexation-Driven Enhancement: Ru(II)–4,6-Dimethyl-2-mercaptopyrimidine Complexes Achieve Sub-Micromolar IC₅₀ Against MDA-MB-231 Breast Cancer Cells

While the free ligand 4,6-dimethyl-2-mercaptopyrimidine shows modest intrinsic activity, its ruthenium(II) complexes achieve striking potency gains. The complex [RuCl(SpymMe₂-N,S)₂(NO)] (1) exhibited an IC₅₀ of 0.11 ± 0.02 µM against MDA-MB-231 human breast tumor cells [1]. In a separate study, Ru(II) phosphine/diimine complexes bearing the same ligand showed IC₅₀ values of 0.46 ± 0.02 and 0.43 ± 0.08 µM against the same cell line [2]. These values position the metal complexes among highly potent antiproliferative agents, with the ligand serving as the essential N,S-chelating pharmacophore that enables the activity. The free ligand itself displays MIC values of 25 to >50 µg/mL against M. tuberculosis, whereas its Ru(II) complexes achieve MIC values of 0.78–6.25 µg/mL — a 4- to >64-fold enhancement [2].

Ruthenium metallodrugs Anticancer complexes 4,6-Dimethyl-2-mercaptopyrimidine

Plant Growth-Stimulating Activity: A Novel Property of 4,6-Dimethylpyrimidine-2-thione Derivatives Not Observed in Corresponding 2-Oxo or Unsubstituted Series

Preliminary biological screening of S-substituted derivatives synthesized from 4,6-dimethylpyrimidine-2-thiol hydrochloride revealed pronounced plant growth-stimulating activity, described as a new property for this heterocyclic system [1]. This activity was observed across a series of novel derivatives including bi- and tricyclic heterosystems incorporating azine and pyrazole cycles. The observation expands the application landscape of the 4,6-dimethylpyrimidine-2-thione scaffold beyond its established pharmaceutical and coordination chemistry roles, into agrochemical development [1].

Agrochemical discovery Plant growth regulators Pyrimidine-2-thiones

Verifiable Application Scenarios for 2-Thiono-4,6-dimethyltetrahydropyrimidin Grounded in Comparative Evidence


Radiopharmaceutical Kit Development: Selective ⁹⁹ᵐTc Extraction from Reactor-Produced Technetium

Based on the >95% extraction efficiency of 4,6-dimethylpyrimidine-2-thione for technetium versus negligible extraction by the 2-one analog [1], this compound is a candidate ligand for developing ⁹⁹ᵐTc separation kits. The 4,6-dimethyl substitution accelerates extraction kinetics relative to unsubstituted and monomethyl thiones, enabling faster radiochemical processing. Researchers should procure the thione rather than the oxo analog because no adjustment of solvent system or phase-transfer catalyst can compensate for the fundamental inability of the C=O group to coordinate Tc(III).

Metallodrug Lead Optimization: Ru(II) and Co(II) Complexes with Tunable Geometry and Sub-Micromolar Anticancer Potency

The ambidentate N,S-chelation of 4,6-dimethylpyrimidine-2-thione enables Ru(II) complexes with IC₅₀ values as low as 0.11 µM against MDA-MB-231 breast cancer cells [2], and Co(II) complexes exhibiting coordination isomerism not achievable with the 2-one ligand [3]. Medicinal chemistry groups developing metal-based therapeutics should select this thione scaffold as the coordinating ligand because the sulfur donor atom is essential for both the coordination isomerism that enables geometry-dependent biological activity and the enhanced cytotoxic potency observed across independent studies.

Calcium Channel Blocker Discovery: Thioxo Scaffold as a Privileged Starting Point for L-Type Calcium Antagonist Libraries

With literature consensus that thio-Biginelli adducts are significantly better calcium channel inhibitors than oxo- and aza-hybrids [4], and with validated [³H]PN 200-110 binding assay data for 2-thioxo-tetrahydropyrimidines [5], this compound class provides a structurally intrinsic potency advantage for cardiovascular drug discovery. Procurement of the 2-thioxo core rather than the 2-oxo core eliminates a known potency penalty at the scaffold level, allowing SAR efforts to focus on optimizing aryl substitution patterns rather than compensating for a suboptimal heterocyclic core.

Agrochemical Discovery: Plant Growth Regulator Screening Based on a Newly Identified Heterocyclic Bioactivity

The preliminary identification of plant growth-stimulating activity for 4,6-dimethylpyrimidine-2-thione derivatives represents a new bioactivity for this heterocyclic system [6]. Agrochemical research groups seeking novel plant growth regulator chemotypes should evaluate this scaffold, as the activity appears specific to the 4,6-dimethyl-2-thioxo substitution pattern and has not been reported for the corresponding oxo analogs, offering an opportunity to establish intellectual property in an underexplored chemical space.

Quote Request

Request a Quote for 2-Thiono-4,6-dimethyltetrahydropyrimidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.